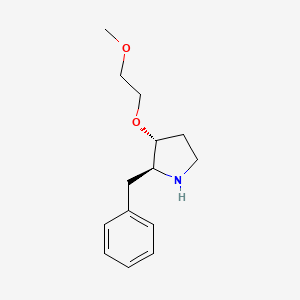![molecular formula C14H20N2O B8111580 8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8111580.png)
8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane typically involves multi-step organic synthesis. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an amine and an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential lipids, leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
1-Oxa-8,10-diazaspiro[5.5]undecane: Contains an additional nitrogen atom in the spiro ring.
9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane: Benzyl group attached to the spiro ring.
Uniqueness
8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane is unique due to the presence of a phenyl group, which imparts distinct chemical and biological properties. This phenyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Propiedades
IUPAC Name |
8-phenyl-1-oxa-4,8-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-5-13(6-3-1)16-9-4-7-14(12-16)11-15-8-10-17-14/h1-3,5-6,15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTCZIOTMHGZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCCO2)CN(C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-((1H-Imidazol-1-yl)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B8111498.png)
![11-((2-Methylthiazol-4-Yl)Methyl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane](/img/structure/B8111505.png)
![1-Methyl-3a-phenyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8111513.png)

![N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B8111532.png)
![1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B8111548.png)
![3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidine] 1,1-dioxide](/img/structure/B8111551.png)
![2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidin]-2-yl)-N-methylacetamide](/img/structure/B8111556.png)
![7-Methylsulfonyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111565.png)
![2-(2-Methoxyethyl)-3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4'-Piperidine] 1,1-Dioxide](/img/structure/B8111566.png)
![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine](/img/structure/B8111573.png)
![N,N-dimethyl-4-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyrimidin-2-amine](/img/structure/B8111582.png)
![2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8111589.png)
![2-Ethyl-3-oxo-N-phenyl-2,7,10-triazaspiro[4.6]undecane-7-carboxamide](/img/structure/B8111597.png)
